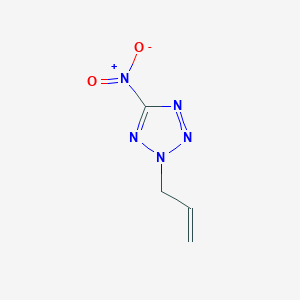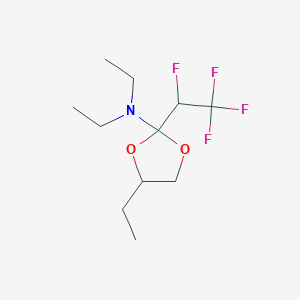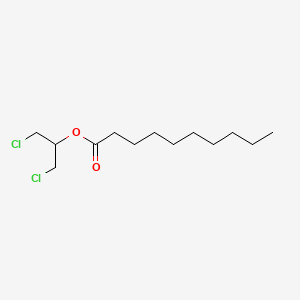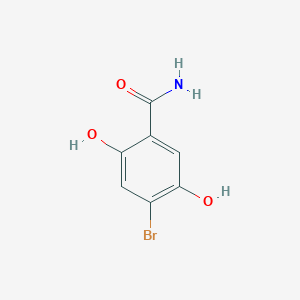![molecular formula C10H11ClO2 B14389037 1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene CAS No. 89685-79-0](/img/structure/B14389037.png)
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorophenol.
Alkylation: The 4-chlorophenol undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to form 1-chloro-4-(prop-2-yn-1-yloxy)benzene.
Hydrogenation: The alkyne group in 1-chloro-4-(prop-2-yn-1-yloxy)benzene is then hydrogenated to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Substitution: Formation of 1-amino-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene.
Oxidation: Formation of 1-chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzaldehyde.
Reduction: Formation of this compound.
Scientific Research Applications
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the prop-2-en-1-yloxy group.
1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but contains a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
Uniqueness
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene is unique due to the presence of both chlorine and prop-2-en-1-yloxy groups on the benzene ring
Properties
CAS No. |
89685-79-0 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-chloro-4-(prop-2-enoxymethoxy)benzene |
InChI |
InChI=1S/C10H11ClO2/c1-2-7-12-8-13-10-5-3-9(11)4-6-10/h2-6H,1,7-8H2 |
InChI Key |
KHEDFFSFAFEJMN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
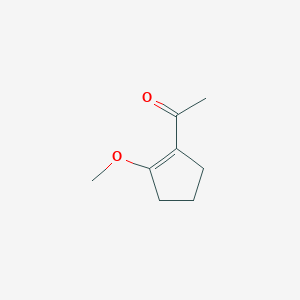
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
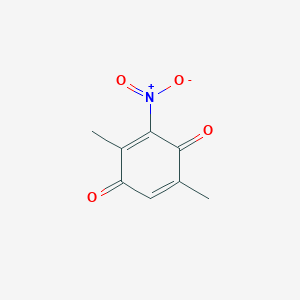
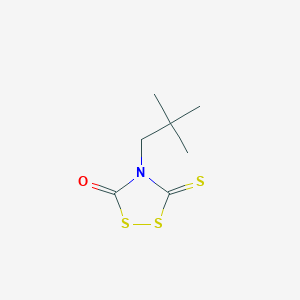
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
